molecular formula C15H21N5O B2505502 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pivalamide CAS No. 1421493-66-4

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pivalamide

Cat. No.: B2505502
CAS No.: 1421493-66-4
M. Wt: 287.367
InChI Key: FNHADWUQZFJSTJ-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pivalamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrole and pyrimidine ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pivalamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound, in the presence of an acid catalyst.

    Amidation Reaction: The final step involves the amidation of the pyrimidine derivative with pivaloyl chloride in the presence of a base like triethylamine to form the pivalamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Reduced forms of the pyrimidine ring.

    Substitution: Substituted derivatives with various functional groups attached to the pyrimidine ring.

Scientific Research Applications

Chemistry

In chemistry, N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pivalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has been studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications. It has been evaluated for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-aminopyrimidin-2-yl)ethyl)pivalamide
  • N-(2-(6-methylpyrimidin-4-yl)amino)ethyl)pivalamide
  • N-(2-(4-(1H-pyrrol-1-yl)pyrimidin-2-yl)amino)ethyl)pivalamide

Uniqueness

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pivalamide stands out due to the presence of both pyrrole and pyrimidine rings in its structure, which imparts unique chemical and biological properties. This dual-ring system allows for diverse interactions with biological targets and provides a versatile scaffold for the development of new compounds with enhanced activity and selectivity.

Properties

IUPAC Name

2,2-dimethyl-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-15(2,3)14(21)17-7-6-16-12-10-13(19-11-18-12)20-8-4-5-9-20/h4-5,8-11H,6-7H2,1-3H3,(H,17,21)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHADWUQZFJSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCNC1=CC(=NC=N1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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